分散赤色4

説明

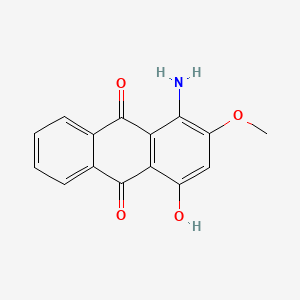

9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- is a useful research compound. Its molecular formula is C15H11NO4 and its molecular weight is 269.25 g/mol. The purity is usually 95%.

The exact mass of the compound 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

繊維染色

分散赤色4: ポリエステル、ナイロン、アクリルなどの合成繊維の染色に広く使用されています . 分子構造により、溶解せずに水中に分散することができ、疎水性繊維の染色に最適です。染色プロセスには、染料と水性分散液を作成し、熱の下で生地に転写することが含まれます。

生物プローブ

This compoundは、蛍光特性があるため、生物プローブとして使用できます . タンパク質や核酸に結合することができ、研究者はリアルタイムで生物学的プロセスを追跡できます。このアプリケーションは、細胞生物学と生化学の研究に特に役立ちます。

フォトニック材料

この化合物は光を吸収および放出する能力があるため、フォトニック材料に使用できます . これらの材料は、レーザーや非線形光学デバイスなどの光学デバイスの開発に不可欠であり、電気通信や情報処理に応用されています。

環境科学

環境科学では、this compoundを使用して、汚染物質の検出のためのセンサーを開発しています . 特定の汚染物質との相互作用による色の変化特性により、環境の健康状態を監視するための貴重なツールとなっています。

材料科学

研究者は、this compoundを材料科学において、特定の光学特性を持つ新規材料の開発に使用しています. これらの材料は、省エネルギー照明から高度なディスプレイ技術まで、幅広い用途を持つ可能性があります。

医療画像

染料の蛍光特性は、医療画像でも利用されています . 組織や細胞にラベルを付けることができ、蛍光顕微鏡などの画像技術のコントラストを向上させ、医療診断に不可欠です。

工業用途

This compoundは、プラスチックやその他の非繊維材料の着色に工業的に使用されています . 光や熱にさらされても色褪せしない安定した色を提供できるため、耐久性のある製品を製造する際に高く評価されています。

分析化学

分析化学では、this compoundはさまざまなアッセイにおける試薬として使用されています . 他の化合物と反応して、測定可能な色の変化を起こすことができ、これは物質の存在量または濃度を決定するために定量化することができます。

作用機序

Target of Action

Disperse Red 4, also known as Samaron Pink RFL, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-, Disperse Pink Zh, Palanil Pink RF, and Disperse Rose Zh, is primarily used as a dye. Its primary targets are hydrophobic fibers such as cellulose acetate, nylon, polyester, acrylic, and other synthetic fibers . The dye has substantivity for these fibers, meaning it has an affinity to bind and color these materials .

Mode of Action

The interaction of Disperse Red 4 with its targets involves a process of dye transfer from a liquid solvent (water) to a solid organic solvent (fiber). Disperse Red 4 is added to water with a surface-active agent to form an aqueous dispersion . The dye molecules are then able to bind to the fibers, imparting color . This interaction is influenced by the Van der Waals dispersion force, which helps to trap Disperse Red 4 dye molecules on the surface of the fibers .

Biochemical Pathways

The dye molecules remain intact and bind to the fibers without participating in any biochemical reactions .

Result of Action

The molecular and cellular effects of Disperse Red 4’s action primarily involve the coloration of hydrophobic fibers. The dye molecules bind to the fibers, resulting in a change in color . This coloration is stable and resistant to washing, indicating a strong interaction between the dye and the fibers .

Action Environment

The action, efficacy, and stability of Disperse Red 4 can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the dyeing process . Additionally, the dye’s action can be influenced by the type of fiber it is applied to, as different fibers have different affinities for the dye .

生化学分析

Biochemical Properties

It is known that disperse dyes interact with enzymes and other biomolecules . For instance, a study on a similar disperse dye, Disperse Red 167, showed that it can be degraded by an azo-reductase enzyme produced by the bacterium Paenochrobactrum glaciei . This suggests that Disperse Red 4 might also interact with certain enzymes, leading to its degradation.

Cellular Effects

Studies on similar disperse dyes have shown that they can have adverse effects on various types of cells . For example, exposure to certain disperse dyes can lead to uncoordinated movements, irregular twists, colored skin, increased mucous production, and regenerative delays .

Molecular Mechanism

The molecular mechanism of Disperse Red 4 involves interactions with biomolecules at the molecular level . The interaction of the dye molecule and polymer takes place with Van der Waals and dipole forces . This suggests that Disperse Red 4 might bind to biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on similar disperse dyes have shown that they can have long-term effects on cellular function . For example, a study on Disperse Red 60 showed that the maximum amount of dye adsorbed was 100 mg/g on certain nanocomposites at pH 2 and 4, respectively, with a physical spontaneous, and exothermic adsorption process .

Dosage Effects in Animal Models

Studies on similar disperse dyes have shown that they can have toxic or adverse effects at high doses .

Metabolic Pathways

A study on a similar disperse dye, Disperse Red 167, showed that it can be degraded into two intermediate metabolites as a result of asymmetric breakdown of the azo bond . This suggests that Disperse Red 4 might also be involved in similar metabolic pathways.

Transport and Distribution

It is known that disperse dyes are non-ionic in nature and partially soluble in water . This suggests that Disperse Red 4 might be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

It is known that disperse dyes are non-ionic in nature and partially soluble in water . This suggests that Disperse Red 4 might be localized in various subcellular compartments depending on its solubility and the presence of specific targeting signals or post-translational modifications.

特性

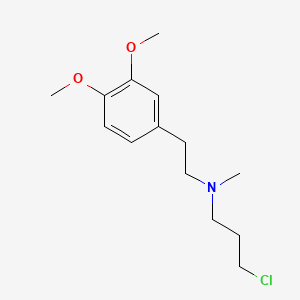

IUPAC Name |

1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-20-10-6-9(17)11-12(13(10)16)15(19)8-5-3-2-4-7(8)14(11)18/h2-6,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPPHHAIMCTKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062360 | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-90-0 | |

| Record name | 1-Amino-4-hydroxy-2-methoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 60755 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palanil Pink RF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-methoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAVICET PINK RF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/088YQ1PU8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the size and shape of Disperse Red 4 affect its diffusion in polymers compared to other molecules?

A1: Research has shown that Disperse Red 4's elongated shape and high aspect ratio significantly influence its diffusion in polymers like poly(isobutyl methacrylate) (PiBMA) []. Compared to molecules with smaller molar volumes, Disperse Red 4 exhibits slower diffusion rates. This difference is attributed to its shape requiring the cooperative movement of more polymer chain segments for diffusion to occur.

Q2: Does the presence of surfactants like Sodium dodecyl sulfate (SDS) affect the interaction of Disperse Red 4 with Nylon-6 during dyeing?

A2: Yes, the presence of SDS influences how Disperse Red 4 interacts with Nylon-6 during the dyeing process []. While Nylon-6 exhibits a higher affinity for SDS, the surfactant can suppress the growth of crystallites formed during heat crystallization. Interestingly, the presence of Disperse Red 4, either in its molecular form or as minute particles, can mitigate this suppression. This effect is attributed to the dye being drawn closer to the Nylon-6 interface through complex formation with SDS or by the stabilization of its dispersion.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1583445.png)